3-[(Allyloxy)methyl]benzaldehyde
Description
3-[(Allyloxy)methyl]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with an allyloxy-methyl group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the synthesis of Pacritinib hydrochloride, a kinase inhibitor, through multi-step reactions involving nucleophilic substitutions and olefin metathesis . The allyloxy group imparts reactivity for further functionalization, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7-8H,1,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWJMMWLDZFDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allyloxy)methyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-[(Allyloxy)methyl]benzaldehyde are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Allyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-[(Allyloxy)methyl]benzoic acid.
Reduction: 3-[(Allyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(Allyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and allyloxy groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Allyloxy)methyl]benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can undergo nucleophilic addition reactions, while the allyloxy group can participate in electrophilic or nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
3,4-Dimethylbenzaldehyde
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- Structure : Contains a 4-methylpiperazine substituent instead of the allyloxy group.
- Properties :
- Applications : Used in drug discovery for targeting receptors or enzymes due to its nitrogen-rich structure.
- Key Difference : The piperazine group enables interactions with biological targets, contrasting with the allyloxy group’s role in synthetic flexibility.
pH-Sensing Benzaldehyde Derivatives (HL-2-py, HL-3-qui, etc.)
- Structures: Examples include: HL-2-py: 3-[(3-Benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde. HL-3-qui: 2-Hydroxy-5-methyl-3-((quinolin-3-yliminio)methyl)benzaldehyde.
- Properties :
- Applications : Cell imaging and real-time pH monitoring in biological systems.
- Key Difference : These compounds prioritize electronic modulation for sensing, whereas 3-[(Allyloxy)methyl]benzaldehyde focuses on synthetic utility.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
- Structure : Combines bromomethyl, methoxy, and benzyloxy groups.
- Properties: Bromine enables nucleophilic substitution reactions. Crystal structure: Monoclinic, P21/c space group, with a molecular weight of 335.19 g/mol .
- Applications : Intermediate in synthesizing complex organic molecules, leveraging bromine for cross-coupling reactions.
- Key Difference : The bromine substituent offers distinct reactivity compared to the allyloxy group’s olefin-based transformations.
3-[(2-Methoxyethoxy)methoxy]benzaldehyde
- Structure : Features a methoxyethoxy-methoxy substituent.
- Properties :
- Applications : Used in organic synthesis for hydrophilic modifications.
- Key Difference : The methoxyethoxy group prioritizes solubility over reactivity, unlike the allyloxy group’s role in facilitating further reactions.
Biological Activity
3-[(Allyloxy)methyl]benzaldehyde is an organic compound notable for its unique structural features, including an aldehyde group and an allyloxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Synthesis
The molecular formula of 3-[(Allyloxy)methyl]benzaldehyde is . The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base such as potassium carbonate. This synthetic route is advantageous for producing the compound with high yield and purity, and industrial methods may employ continuous flow reactors to enhance efficiency.
1. Enzyme Inhibition
One of the primary areas of research surrounding 3-[(Allyloxy)methyl]benzaldehyde is its interaction with biological molecules, particularly enzymes. The aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, which can lead to inhibition or modulation of enzyme activity. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme critical in melanin production, suggesting that 3-[(Allyloxy)methyl]benzaldehyde may exhibit similar inhibitory effects.
2. Antioxidant Activity
Research indicates that compounds related to 3-[(Allyloxy)methyl]benzaldehyde possess significant antioxidant properties. These properties are often assessed through radical scavenging assays and reactive oxygen species (ROS) scavenging assays. The presence of allyl and allyloxy groups may enhance the compound's ability to neutralize free radicals, thereby contributing to its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to 3-[(Allyloxy)methyl]benzaldehyde:
- Tyrosinase Inhibition : In a study evaluating various analogs, it was found that certain derivatives exhibited potent inhibition of mushroom tyrosinase. For example, one analog showed an IC50 value of 1.12 µM, indicating strong inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 24.09 µM) .
- Cell Viability : The cytotoxic effects of these analogs were also examined in B16F10 murine melanoma cells. Certain compounds did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours, suggesting a favorable safety profile for further investigation .
Comparative Analysis
To better understand the uniqueness of 3-[(Allyloxy)methyl]benzaldehyde, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Allyloxybenzaldehyde | Lacks the allyl group at the 3-position | Simpler structure without additional reactivity |
| 3-Allyl-4-hydroxybenzaldehyde | Contains a hydroxyl group instead of an allyloxy group | Hydroxyl group introduces different reactivity |
| 2-(2-Methyl-allyloxy)-benzaldehyde | Contains a methyl substituent on the allyl group | Variation in substitution pattern affecting properties |
| 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose | More complex derivative with multiple allyloxy groups | Increased complexity leading to diverse applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
